

# 3-Nitro-4-(4-methylpiperazin-1-yl)aniline CAS number lookup

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## Compound of Interest

Compound Name: 3-Nitro-4-(4-methylpiperazin-1-yl)aniline

Cat. No.: B3143797

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An In-Depth Technical Guide to **3-Nitro-4-(4-methylpiperazin-1-yl)aniline** (CAS: 5367-67-9)

## Abstract

This guide provides a comprehensive technical overview of **3-Nitro-4-(4-methylpiperazin-1-yl)aniline**, identified by CAS Number 5367-67-9.<sup>[1][2]</sup> As a substituted nitroaniline containing a methylpiperazine moiety, this compound is a versatile intermediate in organic synthesis. Its structural features make it a valuable building block, particularly in the fields of medicinal chemistry and materials science. This document details its chemical and physical properties, provides an expert-driven perspective on its synthesis via nucleophilic aromatic substitution, explores its applications as a precursor to more complex molecules, and outlines critical safety and handling protocols for laboratory and industrial settings.

## Chemical Identity and Properties

**3-Nitro-4-(4-methylpiperazin-1-yl)aniline** is an organic compound recognized for its role as a synthetic intermediate.<sup>[3]</sup> Its structure incorporates an aniline ring activated by a nitro group and functionalized with a 1-methylpiperazine substituent. This combination of functional groups dictates its chemical reactivity and utility.

Property	Value	Source
CAS Number	5367-67-9	[1][2]
IUPAC Name	4-(4-methylpiperazin-1-yl)-3-nitroaniline	[1]
Molecular Formula	C11H16N4O2	[1][2][4]
Molecular Weight	236.27 g/mol	[1][2]
Appearance	Yellow solid (typical for nitroanilines)	[5]
Storage	Sealed in a dry place at room temperature	[1]

## Synthesis and Mechanism: A Scientist's Perspective

The synthesis of **3-Nitro-4-(4-methylpiperazin-1-yl)aniline** is most effectively achieved through a Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) reaction. This pathway is mechanistically favored due to the specific electronic arrangement of the aniline precursor.

Causality of the Synthetic Choice:

The presence of a strongly electron-withdrawing nitro group (-NO<sub>2</sub>) ortho to a leaving group (typically a halogen like fluorine or chlorine) is critical. This nitro group powerfully activates the aromatic ring towards nucleophilic attack by stabilizing the negative charge of the intermediate Meisenheimer complex. The incoming nucleophile, 1-methylpiperazine, can then readily displace the leaving group to form the desired product. The choice of a halogenated precursor like 4-Fluoro-3-nitroaniline or 4-Chloro-3-nitroaniline is standard for this class of reaction.

## Illustrative Synthetic Pathway

Caption: Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) to form the target compound.

## Self-Validating Experimental Protocol

This protocol is designed to be self-validating, meaning checkpoints and expected observations are included to ensure the reaction is proceeding as intended.

- **Reactor Setup:** To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-Chloro-3-nitroaniline (1.0 eq), potassium carbonate ( $K_2CO_3$ , 2.5 eq) as a base, and Dimethyl sulfoxide (DMSO) as the solvent.
- **Inert Atmosphere:** Purge the system with nitrogen for 15 minutes. Maintaining an inert atmosphere is crucial to prevent side reactions.
- **Nucleophile Addition:** Add 1-methylpiperazine (1.2 eq) to the stirring mixture. The excess ensures the complete consumption of the limiting reactant.
- **Heating and Monitoring:** Heat the reaction mixture to 80-100°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A successful reaction will show the consumption of the starting material spot and the appearance of a new, typically more polar, product spot.
- **Workup and Isolation:** After completion (typically 4-6 hours), cool the mixture to room temperature. Pour the reaction mixture into ice-water, which will precipitate the crude product.
- **Purification:** Collect the solid by vacuum filtration and wash with water to remove inorganic salts and residual DMSO. The resulting solid can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield the final product with high purity.
- **Characterization:** Confirm the identity and purity of the product using standard analytical techniques such as  $^1H$  NMR,  $^{13}C$  NMR, and Mass Spectrometry.

## Applications in Research and Development

The primary value of **3-Nitro-4-(4-methylpiperazin-1-yl)aniline** lies in its role as a versatile chemical building block. Its structure contains three key points for further chemical modification: the aniline amino group, the nitro group, and the tertiary amine of the piperazine ring.

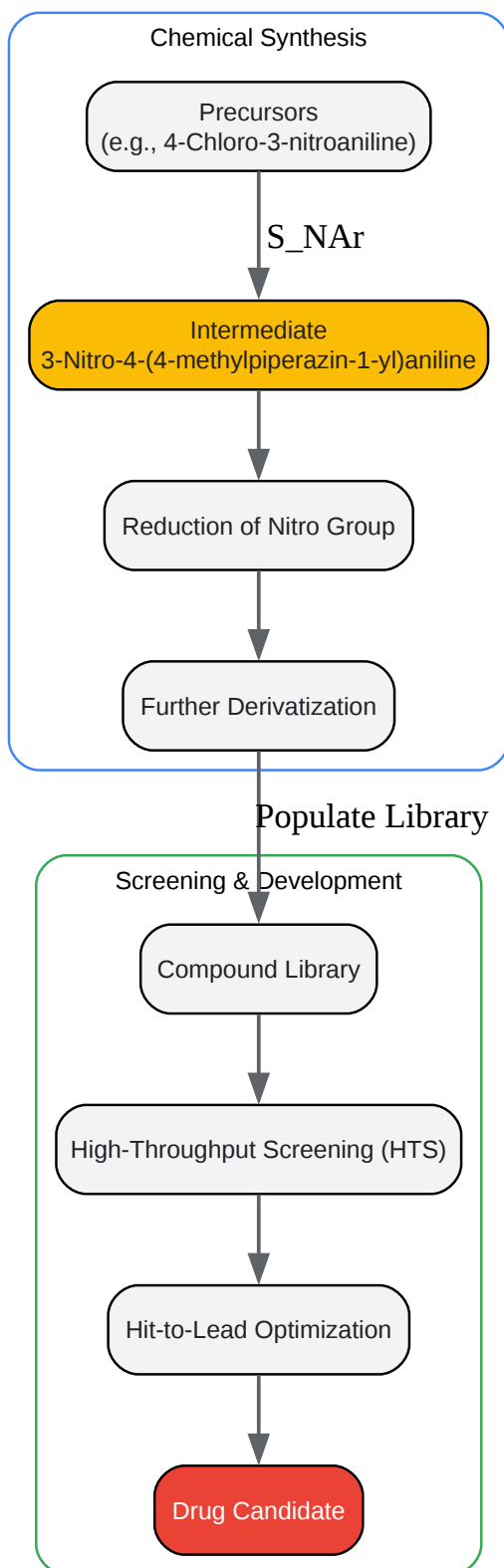
- **Precursor for Active Pharmaceutical Ingredients (APIs):** The nitroaniline scaffold is a common feature in many biologically active molecules. The nitro group can be readily reduced to an amine using reagents like iron powder in acidic conditions or catalytic hydrogenation ( $H_2/Pd-C$ ).<sup>[3][6]</sup> This generates a diamine derivative, a crucial precursor for synthesizing a wide range of heterocyclic compounds and other complex molecules,

including kinase inhibitors for oncology research. For instance, a related compound, methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate, is a key intermediate in the synthesis of Nintedanib, a triple angiokinase inhibitor.[7]

- **Scaffold in Medicinal Chemistry:** While specific biological activity for this exact compound is not widely reported, its isomer, 3-(4-Methylpiperazin-1-yl)-2-nitroaniline, has been identified as a potent inhibitor of SIRT6, an enzyme linked to aging and metabolic regulation.[3] This highlights the potential of the 4-(4-methylpiperazin-1-yl)-nitroaniline scaffold as a starting point for designing new therapeutic agents.
- **Dye Synthesis:** Nitroaniline derivatives have historically been used as precursors for azo dyes and other colorants.[5]

## Workflow in Drug Discovery

The following diagram illustrates how an intermediate like **3-Nitro-4-(4-methylpiperazin-1-yl)aniline** fits into a typical drug discovery pipeline.



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Caption: Role of the intermediate in a typical drug discovery workflow.

## Safety, Handling, and Storage

Proper handling of **3-Nitro-4-(4-methylpiperazin-1-yl)aniline** is essential to ensure laboratory safety. The information below is synthesized from available Safety Data Sheets (SDS).

### Hazard Identification:

- May cause skin, eye, and respiratory tract irritation.[2]
- The toxicological properties have not been thoroughly investigated, and caution is advised. [2]
- Related nitroaniline compounds are classified as toxic if swallowed, in contact with skin, or if inhaled.[8]

Precautionary Measure	Protocol
Engineering Controls	Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]
Personal Protective Equipment (PPE)	Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[8][9]
Handling	Avoid dust formation and inhalation.[2] Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.[8]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][9]
Disposal	Dispose of contents and container to an approved waste disposal plant, following local, regional, and national regulations.[8][9]

### First Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[2][9]

- Skin Contact: Wash off immediately with soap and plenty of water. Consult a physician if irritation persists.[2][9]
- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]

## Conclusion

**3-Nitro-4-(4-methylpiperazin-1-yl)aniline** (CAS: 5367-67-9) is a strategically important chemical intermediate. Its synthesis is governed by the principles of nucleophilic aromatic substitution, made efficient by its inherent electronic properties. While its primary application is as a molecular scaffold for the creation of more complex, high-value compounds in pharmaceutical and materials research, its handling requires adherence to strict safety protocols common for aromatic nitro compounds. This guide provides the foundational knowledge for researchers and scientists to utilize this compound effectively and safely in their work.

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